molecular formula C8H7BrFNO3 B1375228 1-(Bromomethyl)-4-fluoro-5-methoxy-2-nitrobenzene CAS No. 1342850-43-4

1-(Bromomethyl)-4-fluoro-5-methoxy-2-nitrobenzene

Cat. No.: B1375228
CAS No.: 1342850-43-4
M. Wt: 264.05 g/mol
InChI Key: RAIJKLKGBPHDIV-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-fluoro-5-methoxy-2-nitrobenzene is an organic compound characterized by the presence of bromomethyl, fluoro, methoxy, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-fluoro-5-methoxy-2-nitrobenzene typically involves the bromination of a suitable precursor. One common method involves the bromination of 4-fluoro-5-methoxy-2-nitrobenzyl alcohol using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-fluoro-5-methoxy-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in ethanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products:

Scientific Research Applications

1-(Bromomethyl)-4-fluoro-5-methoxy-2-nitrobenzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-fluoro-5-methoxy-2-nitrobenzene involves its interaction with various molecular targets:

Comparison with Similar Compounds

  • 1-(Chloromethyl)-4-fluoro-5-methoxy-2-nitrobenzene
  • 1-(Bromomethyl)-4-fluoro-2-nitrobenzene
  • 1-(Bromomethyl)-4-methoxy-2-nitrobenzene

Comparison: 1-(Bromomethyl)-4-fluoro-5-methoxy-2-nitrobenzene is unique due to the presence of both fluoro and methoxy groups, which can influence its reactivity and interactions compared to similar compounds.

Properties

IUPAC Name

1-(bromomethyl)-4-fluoro-5-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO3/c1-14-8-2-5(4-9)7(11(12)13)3-6(8)10/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIJKLKGBPHDIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CBr)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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